Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester

Descripción general

Descripción

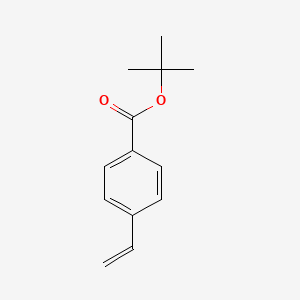

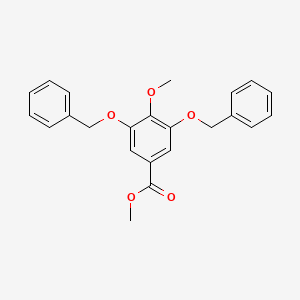

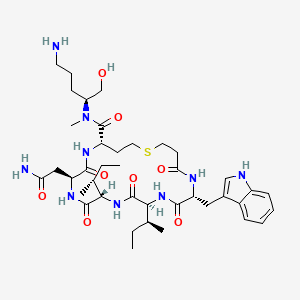

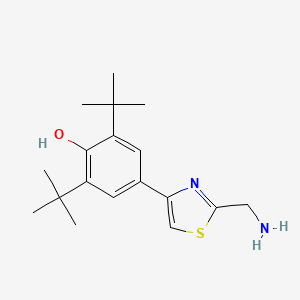

“Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester” is a chemical compound with the molecular formula C23H22O5 and a molecular weight of 378.4 g/mol1.

Synthesis Analysis

The synthesis of “Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester” is not explicitly mentioned in the available resources. However, it’s likely that it involves the esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.Molecular Structure Analysis

The molecular structure of “Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester” is characterized by a benzoic acid core with methoxy and phenylmethoxy substituents at the 4 and 3,5 positions, respectively. The carboxylic acid group of the benzoic acid core is further esterified with methanol1.Chemical Reactions Analysis

Specific chemical reactions involving “Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester” are not detailed in the available resources. However, as an ester, it can be expected to undergo reactions typical of this class of compounds, such as hydrolysis, transesterification, and reactions with Grignard reagents.Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester” are not explicitly mentioned in the available resources. However, based on its structure, it can be inferred that it is likely to be a solid at room temperature, with a relatively high melting point due to the presence of aromatic rings and ester groups2.Aplicaciones Científicas De Investigación

Catalyst in Alkyne Methoxycarbonylation

Benzoic acid derivatives, similar to the one , have been utilized in chemical reactions like the methoxycarbonylation of alkynes. A study demonstrated the use of palladium complexes with benzoic acid derivatives as catalysts, achieving high activity and selectivity in producing unsaturated esters, like methyl cinnamate, from phenylethyne (Magro et al., 2010).

Natural Product Isolation

A benzoic acid derivative structurally similar to the one mentioned was isolated from Piper hispidum stems. This study identified new 4-hydroxy-benzoic acid derivatives with potential cytotoxic effects, revealing the role of such compounds in natural product chemistry and their biological activities (Friedrich et al., 2005).

Synthesis of Supramolecular Structures

Research on the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts incorporated derivatives of benzoic acid for the cyclopolymerization of diynes. This study contributes to the development of novel polymeric materials and explores the structural capabilities of benzoic acid derivatives in polymer chemistry (Mayershofer et al., 2006).

Safety And Hazards

The safety and hazards associated with “Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester” are not detailed in the available resources. As with all chemicals, it should be handled with appropriate safety measures, including the use of personal protective equipment and adherence to local regulations3.

Direcciones Futuras

The future directions for “Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester” are not specified in the available resources. Its potential applications would depend on its physical and chemical properties, as well as the specific context in which it is being used.

Please note that this analysis is based on the available resources and may not cover all aspects of “Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester”. For a more comprehensive understanding, further research and consultation with experts in the field may be necessary.

Propiedades

IUPAC Name |

methyl 4-methoxy-3,5-bis(phenylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O5/c1-25-22-20(27-15-17-9-5-3-6-10-17)13-19(23(24)26-2)14-21(22)28-16-18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVLTRHWKJPFIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1OCC2=CC=CC=C2)C(=O)OC)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453650 | |

| Record name | Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester | |

CAS RN |

13326-69-7 | |

| Record name | Benzoic acid, 4-methoxy-3,5-bis(phenylmethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide](/img/structure/B1609682.png)

![Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate](/img/structure/B1609686.png)